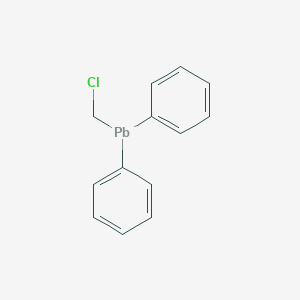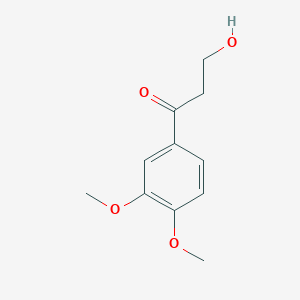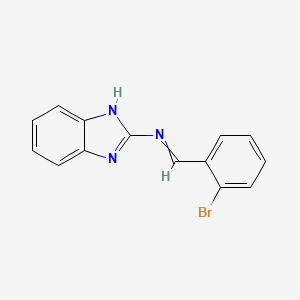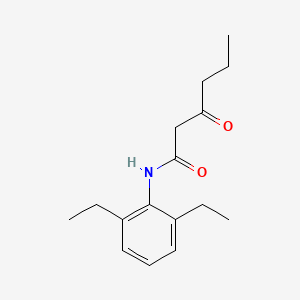
CID 78060774
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78060774” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060774 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific catalysts and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
CID 78060774 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while reduction might yield a reduced form of the compound .
Aplicaciones Científicas De Investigación
CID 78060774 has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may have applications in studying biological pathways and mechanisms.
Industry: It could be used in the production of materials, chemicals, or other industrial products .
Mecanismo De Acción
The mechanism of action of CID 78060774 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78060774 can be identified using chemical databases like PubChem. These compounds may share structural similarities or exhibit similar chemical properties .
Uniqueness
What makes this compound unique could be its specific chemical structure, reactivity, or biological activity compared to other similar compounds. This uniqueness can be highlighted by comparing its properties and applications with those of its analogs .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical properties, preparation methods, and applications make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C13H12ClPb |
|---|---|
Peso molecular |
411 g/mol |
InChI |
InChI=1S/2C6H5.CH2Cl.Pb/c2*1-2-4-6-5-3-1;1-2;/h2*1-5H;1H2; |
Clave InChI |
SCPGFUJDLJBFHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Pb](CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
